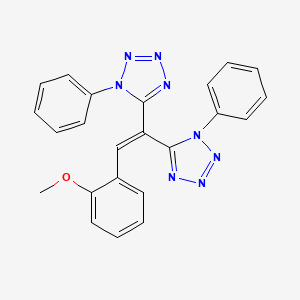

5,5'-(2-(2-methoxyphenyl)ethene-1,1-diyl)bis(1-phenyl-1H-tetrazole)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound seems to be a derivative of bistetrazole. Bistetrazoles are energetic heterocycles that exhibit greater density, heats of formation, and oxygen balance compared to their carbocyclic counterparts . They are often used in the synthesis of high-energy-density materials .

Synthesis Analysis

Bistetrazole derivatives can be synthesized using readily available starting materials. For example, compounds can be synthesized by reacting two equivalents of hydroxylamine (50% in water) with the parent compound . The synthesis process often involves the use of catalysts and specific reaction conditions .Molecular Structure Analysis

The molecular structure of bistetrazole derivatives is often analyzed using techniques like IR, EA, DSC, and multinuclear NMR spectroscopy . The solid-state structures of the compounds can be confirmed by single-crystal X-ray diffraction .Chemical Reactions Analysis

The chemical reactions of bistetrazole derivatives often involve the introduction of functionalities which improve heat of formation, density, and oxygen content . The incorporation of unsaturation between bis(1H-tetrazol-5-yl) and bis(1H-tetrazol-1-ol) derivatives leads to planarity which enhances the density of the final product .Physical And Chemical Properties Analysis

Bistetrazole derivatives often exhibit high density and superior detonation velocity, making them competitive high-energy-density materials . The energetic performances of these compounds can be calculated using specific codes like EXPLO5 .Wissenschaftliche Forschungsanwendungen

Applications in Coordination Chemistry

Research on derivatives of ethene and phenyl-tetrazole compounds has demonstrated their utility in coordination chemistry. For example, the synthesis of partially etherified derivatives provides divalent and monovalent ligands for use in coordination chemistry, akin to calix[4]arene systems (Fujita et al., 2004). These derivatives serve as preorganized ligand systems, offering a promising alternative to traditional calixarene ligands in the development of complex metal ion hosts.

Molecular Structures and Tautomerism

The study of NH-pyrazoles reveals intricate patterns of hydrogen bonding and tautomerism, highlighting the structural diversity and potential reactivity of tetrazole derivatives (Cornago et al., 2009). These findings underscore the importance of tetrazole rings in designing molecules with specific binding properties and reactivity profiles.

Aggregation-Induced Emission (AIE)

Tetraphenylethylene derivatives with specific substituents have been explored for their unique photophysical properties, such as aggregation-induced emission (AIE). These studies offer insights into the role of molecular structure in influencing the luminescent properties of organic compounds and their potential applications in bioimaging and sensing technologies (Keshav et al., 2017).

Advanced Materials and Polymers

The synthesis and characterization of novel polyarylates incorporating phenyl and ethene derivatives highlight the development of materials with high thermal stability and potential applications in advanced polymer science (Jeong et al., 1994). These materials are of interest for their robust physical properties and versatility in various industrial and technological applications.

Non-Linear Optical Properties

Compounds related to the queried structure have been studied for their nonlinear optical properties, demonstrating their potential in optical limiting and as materials for photonic applications. This research avenue is crucial for the development of new optical materials with tailored properties for specific applications in information technology and laser protection (Shettigar et al., 2006).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-[2-(2-methoxyphenyl)-1-(1-phenyltetrazol-5-yl)ethenyl]-1-phenyltetrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N8O/c1-32-21-15-9-8-10-17(21)16-20(22-24-26-28-30(22)18-11-4-2-5-12-18)23-25-27-29-31(23)19-13-6-3-7-14-19/h2-16H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWDBZJVASYVTRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=C(C2=NN=NN2C3=CC=CC=C3)C4=NN=NN4C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N8O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5'-(2-(2-methoxyphenyl)ethene-1,1-diyl)bis(1-phenyl-1H-tetrazole) | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-(3-chlorophenyl)piperazine-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2409912.png)

![1-[(4-fluorophenyl)methyl]-N-(3-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2409917.png)

![2-Chloro-N-[2-(5-methylthiophen-2-yl)-2-morpholin-4-ylethyl]propanamide](/img/structure/B2409920.png)

![(5Z)-5-({3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B2409924.png)

![N-[1-(benzenesulfonyl)-2,2,2-trichloroethyl]-4-methylbenzamide](/img/structure/B2409931.png)